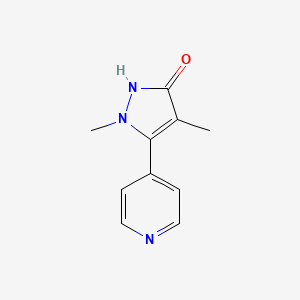

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

CAS No.: 90280-23-2

Cat. No.: VC17311918

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90280-23-2 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |

| Standard InChI | InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |

| Standard InChI Key | JVEOWYSDLRZJOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(NC1=O)C)C2=CC=NC=C2 |

Introduction

1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological and chemical properties, making them valuable in pharmaceutical, agricultural, and material science applications. The compound's unique structure combines a pyrazole core with methyl and pyridyl substituents, which influence its reactivity and potential bioactivity.

Structural Features

The molecular structure of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can be described as follows:

-

Core Structure: Pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).

-

Substituents:

-

Methyl groups at positions 1 and 4.

-

A pyridyl group (pyridine ring) attached at position 5.

-

A keto group at position 3.

-

This combination of substituents contributes to the compound’s stability, electronic distribution, and possible interactions with biological targets.

Synthesis Pathways

The synthesis of pyrazole derivatives often involves cyclization reactions between hydrazines and β-diketones or similar precursors. For this specific compound:

-

Starting Materials: A hydrazine derivative reacts with a suitable β-dicarbonyl compound (e.g., acetylacetone) under controlled conditions.

-

Functionalization: The pyridyl group can be introduced via nucleophilic substitution or coupling reactions.

-

Optimization: Reaction conditions such as solvents, catalysts, and temperature are optimized to achieve high yields and purity.

Biological Significance

Pyrazole derivatives have been extensively studied for their pharmacological potential. The structural features of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one suggest it may exhibit:

-

Antimicrobial Activity: Pyrazoles are known to inhibit bacterial and fungal growth by interacting with microbial enzymes or disrupting cell membranes .

-

Antioxidant Properties: The electron-donating methyl groups and the aromatic pyridyl ring may contribute to radical scavenging activity .

-

Anti-inflammatory Effects: Pyrazole derivatives often inhibit cyclooxygenase enzymes or modulate inflammatory pathways.

Applications

The compound's potential applications can be categorized as follows:

-

Pharmaceuticals: As a scaffold for drug development targeting inflammation, microbial infections, or oxidative stress.

-

Agriculture: As a precursor for agrochemicals with herbicidal or fungicidal properties.

-

Material Science: In the design of functional materials due to its stability and electronic properties.

Research Findings

Although specific data on this compound may be limited, studies on related pyrazole derivatives provide insights:

-

Antibacterial Activity: Pyrazoles substituted with aromatic groups have shown significant activity against Staphylococcus aureus and Escherichia coli .

-

Antioxidant Assays: Compounds with similar structures have demonstrated effective radical scavenging in DPPH assays .

-

Docking Studies: Computational modeling suggests strong binding affinities to enzyme active sites due to hydrogen bonding and π–π interactions .

Challenges and Future Directions

While promising, challenges include:

-

Limited experimental data specific to this compound.

-

Optimization of synthetic routes for scalability.

Future research could focus on:

-

Exploring its bioactivity through in vitro and in vivo studies.

-

Developing derivatives with enhanced potency or selectivity.

-

Investigating its role in multi-target drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume